molecular formula C24H21FN2O4 B2933925 2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1904317-28-7

2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2933925
CAS No.: 1904317-28-7
M. Wt: 420.44
InChI Key: HLPDUOWUCHUYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H21FN2O4 and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Sensing Applications

One of the related research areas involves the synthesis of compounds that exhibit fluorescence properties for sensing applications. For example, Pathak et al. (2015) developed a protocol for synthesizing 4-hydroxyindole fused isocoumarins, which show fluorescence "Turn-off" sensing of Cu(II) and Fe(III) ions. These compounds could serve as chemosensors, indicating potential applications in environmental monitoring and analytical chemistry (Pathak et al., 2015).

Herbicidal Activity

Another application area is in the development of herbicides. Hai (2007) described a novel method for synthesizing N-phenylphthalimide compounds with higher protox inhibiting herbicidal activity, showcasing the potential of such compounds in agriculture for controlling weeds (Y. Hai, 2007).

Anticancer Activity

The investigation of compounds for anticancer activity is a significant area of research. Tan et al. (2020) explored the synthesis, anticancer activity, structure-activity relationships, and molecular modelling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups. Their research provides insights into the potential of such compounds as chemotherapeutic agents (A. Tan et al., 2020).

Fluorescence Quenching and Enhancement

Research on fluorescence quenching and enhancement through hydrogen bonding interactions in nitrogen-containing fluorophores indicates another application of related compounds in analytical and environmental chemistry. Tamuly et al. (2006) found that certain compounds show solvent-dependent fluorescence emission and quenching, attributed to hydrogen bonding interactions (C. Tamuly et al., 2006).

Supramolecular Chemistry

The preparation of supramolecular extenders with precise chain lengths for applications in polyurethane elastomers shows the diversity in the application of related compounds. Kuo et al. (2012) synthesized a dual-functional building intermediate for iterative syntheses of hard segments, demonstrating the use of such compounds in material science (Mingjung Kuo et al., 2012).

Properties

IUPAC Name

2-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4/c25-16-8-10-18(11-9-16)31-19-5-3-4-15(12-19)22(28)26-13-17(14-26)27-23(29)20-6-1-2-7-21(20)24(27)30/h1-5,8-12,17,20-21H,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPDUOWUCHUYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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